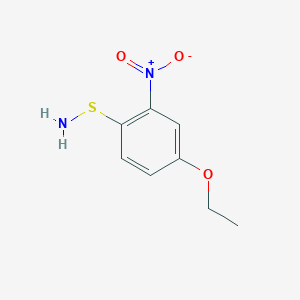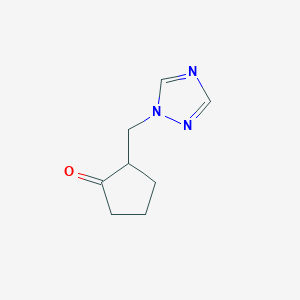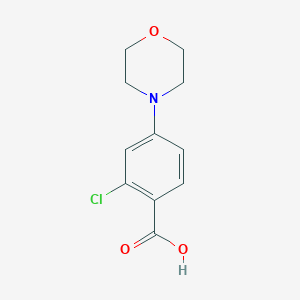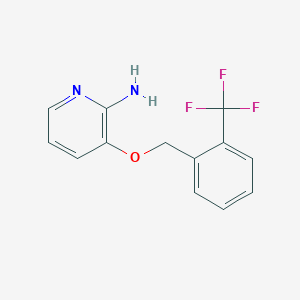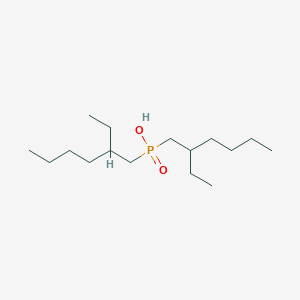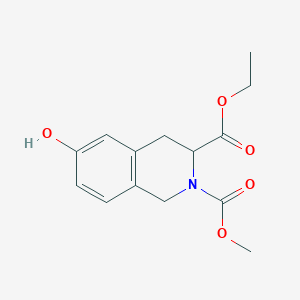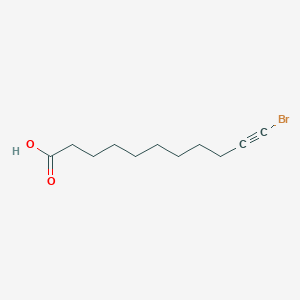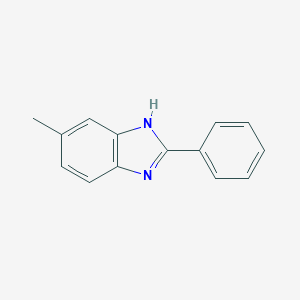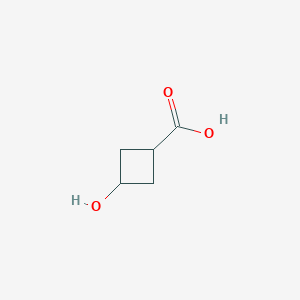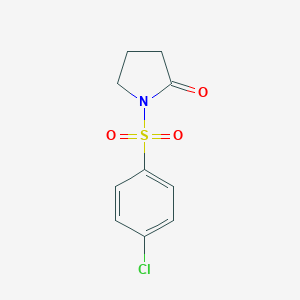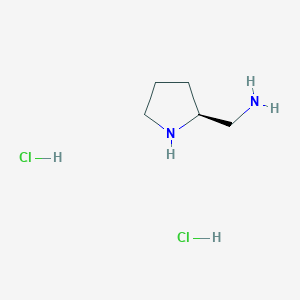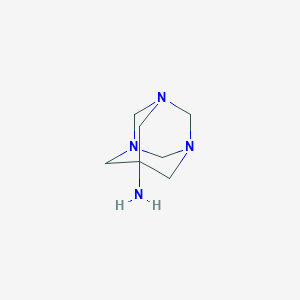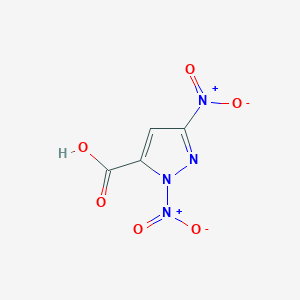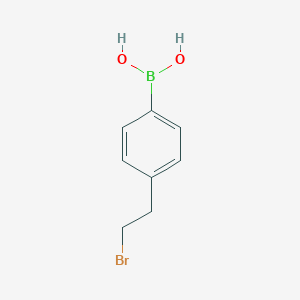
(4-(2-Bromoethyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(2-Bromoethyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .
Synthesis Analysis
The synthesis of boronic acids, including “(4-(2-Bromoethyl)phenyl)boronic acid”, has been reported in various studies . For instance, one method involves the reaction of 4-Bromodiphenyl ether with anhydrous THF under nitrogen protection, followed by the addition of N-butyllithium and triisopropyl borate .Molecular Structure Analysis
The molecular structure of “(4-(2-Bromoethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a bromoethyl group . The compound has a rotatable bond count of 3 .Chemical Reactions Analysis
Boronic acids, including “(4-(2-Bromoethyl)phenyl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in various sensing applications .Physical And Chemical Properties Analysis
“(4-(2-Bromoethyl)phenyl)boronic acid” has a molecular weight of 228.88 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 40.5 Ų .Aplicaciones Científicas De Investigación
1. Optical Modulation and Saccharide Recognition
(4-(2-Bromoethyl)phenyl)boronic acid, as part of the phenyl boronic acids (PBAs) family, has been studied for its role in optical modulation. PBAs are known for their binding ligands to pendant diols, which are useful in saccharide recognition. A study demonstrated the application of various PBAs, including derivatives of (4-(2-Bromoethyl)phenyl)boronic acid, in aqueous dispersion of single-walled carbon nanotubes (SWNTs). These derivatives displayed a capacity for quenching near-infrared fluorescence in response to saccharide binding, highlighting their potential in optical applications and saccharide recognition (Mu et al., 2012).
2. Development of Glucose Sensing Materials
Another research avenue explores the use of amino-3-fluorophenyl boronic acid, synthesized from derivatives of (4-(2-Bromoethyl)phenyl)boronic acid, for constructing glucose sensing materials. These materials are designed to operate at the physiological pH of bodily fluids, demonstrating the compound's potential in biomedical applications, particularly in the development of non-invasive glucose monitoring systems (Das et al., 2003).
3. Gene Delivery Efficiency
The modification of polyethylenimine with phenylboronic acid, derived from (4-(2-Bromoethyl)phenyl)boronic acid, has been shown to enhance gene delivery efficiency. This modification improves the condensation ability to DNA and facilitates cell uptake due to interaction with cellular ligands. This suggests the compound's potential in improving the efficacy of gene therapy (Peng et al., 2010).
4. Catalysis in Organic Synthesis
The compound's derivatives are also used in catalysis for organic synthesis. For example, studies have explored the use of substituted phenylboronic acids in dehydrative amidation between carboxylic acids and amines, indicating their role as catalysts in the synthesis of complex organic compounds (Wang et al., 2018).
5. Biomedical Applications
Boronic acid-containing polymers, which can be derived from (4-(2-Bromoethyl)phenyl)boronic acid, have been found valuable in various biomedical applications. These include the treatment of diseases like HIV, obesity, diabetes, and cancer. The unique reactivity and responsive nature of these compounds open pathways for developing new biomaterials (Cambre & Sumerlin, 2011).
6. Fluorescent Chemosensors Development
The compound's derivatives have been studied for their role in the development of selective fluorescent chemosensors. These sensors are designed for probing carbohydrates and bioactive substances, demonstrating the compound's potential in medical diagnostics and biochemistry (Huang et al., 2012).
Safety And Hazards
While specific safety and hazard information for “(4-(2-Bromoethyl)phenyl)boronic acid” was not found in the search results, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
[4-(2-bromoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGHXMQOMKXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631612 | |
| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Bromoethyl)phenyl)boronic acid | |
CAS RN |
137756-90-2 | |
| Record name | B-[4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137756-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



